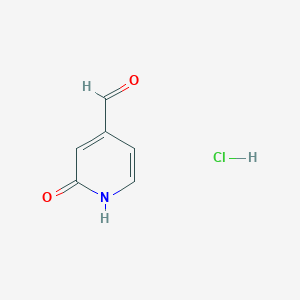

2-Hydroxy-pyridine-4-carbaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-pyridine-4-carbaldehyde hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the second position and a formyl group at the fourth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride typically involves the formylation of 2-hydroxy-pyridine. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-pyridine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:

- 2-Hydroxy-pyridine is dissolved in DMF.

- POCl3 is added dropwise to the solution at a low temperature (0-5°C).

- The reaction mixture is stirred and gradually warmed to room temperature.

- The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product typically involves recrystallization or chromatographic techniques to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-pyridine-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: 2-Hydroxy-pyridine-4-carboxylic acid.

Reduction: 2-Hydroxy-pyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial and Antifungal Activities

Recent studies have highlighted the antibacterial and antifungal properties of pyridine derivatives, including 2-hydroxy-pyridine-4-carbaldehyde hydrochloride. For instance, functionally substituted pyridine-carbohydrazides derived from this compound have demonstrated significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 μg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Platinum(II) complexes formed with 3-hydroxy-2-formylpyridine thiosemicarbazones exhibit promising antitumor activity against HeLa cells. The synthesized complexes showed IC50 values of approximately 107.16 μM and 132.13 μM, suggesting their potential for further development as anticancer drugs .

Synthesis of Complex Molecules

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. For example, it can be utilized in the preparation of quaternary oximes that act as antidotes for organophosphate poisoning . Additionally, it plays a role in creating herbicides through its derivatives, showcasing its utility in agricultural chemistry.

Hydration Studies

Research has also focused on the hydration behavior of pyridine-4-carbaldehyde at the silver-water interface, revealing insights into its chemical reactivity under different pH conditions. The findings indicate that the hydration state of the aldehyde significantly influences its adsorption characteristics on surfaces, which is crucial for applications in catalysis and surface chemistry .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridine-Carbohydrazides | Antibacterial | 2 - 16 | |

| Platinum(II) Complexes | Anticancer | 107.16 - 132.13 |

Table 2: Synthesis Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in December 2022, a series of pyridine-carbohydrazides were synthesized and tested against various bacterial strains. The results indicated that compounds derived from this compound exhibited remarkable bactericidal activity against both Gram-positive and Gram-negative bacteria, highlighting their potential for therapeutic applications .

Case Study 2: Anticancer Research

Another investigation focused on synthesizing platinum complexes with thiosemicarbazones derived from pyridine aldehydes. The study demonstrated that these complexes not only showed moderate anticancer activity but also had favorable binding interactions with DNA components, suggesting a mechanism for their antitumor effects .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-pyridine-4-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-pyridine-3-carbaldehyde: Similar structure but with the formyl group at the third position.

4-Hydroxy-pyridine: Lacks the formyl group, only has a hydroxyl group at the fourth position.

2-Hydroxy-quinoline-4-carbaldehyde: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-Hydroxy-pyridine-4-carbaldehyde hydrochloride is unique due to the specific positioning of the hydroxyl and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous reactions and biological studies.

Biologische Aktivität

2-Hydroxy-pyridine-4-carbaldehyde hydrochloride, also known as 2-hydroxy-4-pyridinecarboxaldehyde hydrochloride, is a compound with significant biological activity. Its unique structure, featuring both a hydroxyl group and an aldehyde group attached to a pyridine ring, allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₆H₆ClNO₂

- Molecular Weight : Approximately 147.57 g/mol

- Structural Features :

- Hydroxyl group (-OH)

- Aldehyde group (-CHO)

The compound's structure facilitates its role as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 5.64 |

| Candida albicans | 16.69 |

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound demonstrated strong antibacterial activity comparable to standard antibiotics like norfloxacin and fluconazole .

- Anticancer Properties : In a series of experiments involving human cancer cell lines, derivatives of 2-hydroxy-pyridine-4-carbaldehyde were shown to induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This activity could be beneficial in developing treatments for inflammatory diseases .

Eigenschaften

IUPAC Name |

2-oxo-1H-pyridine-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.ClH/c8-4-5-1-2-7-6(9)3-5;/h1-4H,(H,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWYMHQEHNXPHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.